N,N-dimethyl-4-({6-[2-(2-methylphenoxy)ethoxy]pyridazin-3-yl}oxy)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
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Overview
Description
N,N-dimethyl-4-({6-[2-(2-methylphenoxy)ethoxy]pyridazin-3-yl}oxy)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-({6-[2-(2-methylphenoxy)ethoxy]pyridazin-3-yl}oxy)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyridazinyl and triazinyl intermediates, which are then coupled through a series of reactions to form the final compound. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the coupling and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-({6-[2-(2-methylphenoxy)ethoxy]pyridazin-3-yl}oxy)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N,N-dimethyl-4-({6-[2-(2-methylphenoxy)ethoxy]pyridazin-3-yl}oxy)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate for treating specific diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N,N-dimethyl-4-({6-[2-(2-methylphenoxy)ethoxy]pyridazin-3-yl}oxy)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-dimethyl-4-({6-[2-(2-methylphenoxy)ethoxy]pyridazin-3-yl}oxy)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine include other triazine and pyridazine derivatives with comparable structures and functional groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting properties
Properties
Molecular Formula |
C22H27N7O3 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N,N-dimethyl-4-[6-[2-(2-methylphenoxy)ethoxy]pyridazin-3-yl]oxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C22H27N7O3/c1-16-8-4-5-9-17(16)30-14-15-31-18-10-11-19(27-26-18)32-22-24-20(28(2)3)23-21(25-22)29-12-6-7-13-29/h4-5,8-11H,6-7,12-15H2,1-3H3 |
InChI Key |
RZFMOCHWLWWFGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCOC2=NN=C(C=C2)OC3=NC(=NC(=N3)N(C)C)N4CCCC4 |
Origin of Product |
United States |
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